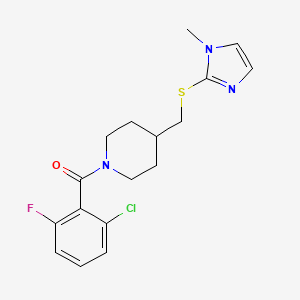

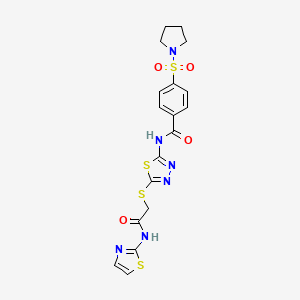

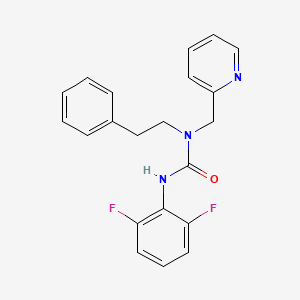

(3-Amino-1H-pyrazol-5-yl)(morpholino)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms . It is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent, and biological potencies .

Synthesis Analysis

Pyrazole derivatives can be synthesized through various methods. For instance, one study reported an efficient one-pot two-step synthesis of a pyrazole derivative in good yield by a solvent-free condensation/reduction reaction sequence .Molecular Structure Analysis

The molecular structure of pyrazole derivatives can vary greatly depending on the substituents attached to the pyrazole ring. For example, one compound, (3-amino-1H-pyrazol-4-yl)phenylMethanone, has a molecular formula of C10H9N3O .Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield different compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary greatly depending on their structure. For example, (5-Bromopyridin-3-yl)(morpholino)methanone has a molecular weight of 271.11 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- The synthesis of derivatives involving "(3-Amino-1H-pyrazol-5-yl)(morpholino)methanone" has been extensively studied. For instance, Tang et al. (2018) synthesized a related compound through condensation and amination processes, demonstrating its antitumor activity against several cancer cell lines (Tang & Fu, 2018).

- Xu et al. (2012) reported on the synthesis and crystal structures of unsymmetrical 1,2,4,5-tetrazine derivatives, which share structural motifs with the target compound. Their study highlighted the importance of π–π interactions and hydrogen bonds in stabilizing the molecular structures (Xu, Yang, Jiang, & Ke, 2012).

Biological Activities

- The enzyme inhibitory activities of certain derivatives have been explored, showing potential as enzyme inhibitors. For example, Cetin et al. (2021) investigated thiophene-based heterocyclic compounds for their inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), indicating the versatility of pyrazole derivatives in designing enzyme inhibitors (Cetin, Türkan, Bursal, & Murahari, 2021).

- The antimicrobial and anticancer properties of novel pyrazole derivatives were also evaluated, showing significant activity against various microbial strains and cancer cell lines. This suggests the potential therapeutic applications of these compounds in treating infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antiproliferative Activity

- Another study by Prasad et al. (2018) synthesized a novel heterocycle and evaluated its antiproliferative activity. The structure was characterized using various spectroscopic techniques, and the study provides insights into the molecular interactions contributing to its biological activity (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Pyrazole derivatives have a wide range of applications and continue to be an area of active research. They have been used in the development of new drugs, agrochemicals, and other bioactive molecules . Future research will likely continue to explore the synthesis, properties, and applications of new pyrazole derivatives.

Eigenschaften

IUPAC Name |

(3-amino-1H-pyrazol-5-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c9-7-5-6(10-11-7)8(13)12-1-3-14-4-2-12/h5H,1-4H2,(H3,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDBTXVQHVFQKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B2817994.png)

![N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2818001.png)

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-chlorophenyl)ethanone](/img/structure/B2818003.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2818007.png)

![2-Cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]benzimidazole](/img/structure/B2818009.png)

![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2818013.png)